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Compound of Interest

Compound Name: 5-Bromooctan-4-ol

Cat. No.: B15460786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromooctan-4-ol is a halogenated alcohol of interest in organic synthesis and potentially in

medicinal chemistry. Due to the limited availability of direct experimental and theoretical studies

on this specific molecule, this guide synthesizes information from related compounds and

general chemical principles to provide a comprehensive theoretical overview. This document

covers the predicted physicochemical properties, potential synthetic pathways, spectroscopic

characteristics, and theoretical considerations of its reactivity and potential biological

interactions. The aim is to provide a foundational resource for researchers interested in the

further study and application of 5-Bromooctan-4-ol.

Physicochemical Properties
Quantitative data for 5-Bromooctan-4-ol is not extensively available in the literature. However,

based on its structure and data from similar compounds, several key properties can be

predicted. These are summarized in the table below.
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Property
Predicted
Value/Information

Source/Basis

Molecular Formula C₈H₁₇BrO General Chemical Knowledge

Molecular Weight 209.12 g/mol PubChem Database

Appearance
Likely a colorless to pale

yellow liquid

General properties of similar

bromo-alcohols

Boiling Point
Estimated to be in the range of

200-220 °C

Trend analysis of similar sized

haloalcohols

Solubility

Sparingly soluble in water;

Soluble in organic solvents

(e.g., ethanol, ether,

chloroform)

"Like dissolves like" principle

LogP (Octanol/Water Partition

Coefficient)

Estimated to be between 2.5

and 3.5

Computational prediction

based on structure

Stereoisomers

Contains two chiral centers

(C4 and C5), leading to four

possible stereoisomers (RR,

SS, RS, SR)

Structural Analysis

Theoretical Reactivity and Mechanistic Pathways
The reactivity of 5-Bromooctan-4-ol is dictated by the presence of the hydroxyl (-OH) and

bromo (-Br) functional groups. The proximity of these groups suggests the potential for

intramolecular reactions and specific stereochemical outcomes in substitution and elimination

reactions.

Nucleophilic Substitution Reactions
The carbon atom attached to the bromine (C5) is electrophilic and susceptible to nucleophilic

attack. The reaction mechanism, whether Sₙ1 or Sₙ2, will be influenced by the nature of the

nucleophile, the solvent, and the stereochemistry of the substrate. Due to the secondary nature

of the carbon, both pathways are plausible.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b15460786?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15460786?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sₙ2 Pathway: A strong, sterically unhindered nucleophile would favor an Sₙ2 mechanism,

leading to an inversion of configuration at the C5 center.

Sₙ1 Pathway: In a polar, protic solvent with a weaker nucleophile, an Sₙ1 mechanism might

be favored. This would proceed through a carbocation intermediate, potentially leading to a

racemic mixture of products at the C5 center.

Elimination Reactions
In the presence of a strong, non-nucleophilic base, 5-Bromooctan-4-ol can undergo

elimination reactions to form an alkene. The regioselectivity of this reaction (Zaitsev vs.

Hofmann elimination) will depend on the steric bulk of the base and the substrate.

Intramolecular Reactions
The adjacent hydroxyl group can act as an internal nucleophile, particularly under basic

conditions. Deprotonation of the alcohol can lead to an intramolecular Sₙ2 reaction, forming a

cyclic ether (an epoxide). The stereochemistry of the starting material will dictate the

stereochemistry of the resulting epoxide.

Intramolecular Cyclization of 5-Bromooctan-4-ol

5-Bromooctan-4-ol Alkoxide IntermediateBase (e.g., NaH) Tetrahydrofuran DerivativeIntramolecular SN2

Click to download full resolution via product page

Intramolecular cyclization pathway of 5-Bromooctan-4-ol.

Predicted Spectroscopic Data
While experimental spectra for 5-Bromooctan-4-ol are not readily available, its key

spectroscopic features can be predicted based on the functional groups present.
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Spectroscopic Technique Predicted Key Features

¹H NMR

- Broad singlet for the -OH proton (variable

chemical shift).- Multiplet for the proton on C4

(adjacent to -OH).- Multiplet for the proton on C5

(adjacent to -Br).- Signals for the alkyl chain

protons.

¹³C NMR

- Signal for the carbon bearing the -OH group

(C4) in the 60-70 ppm range.- Signal for the

carbon bearing the -Br group (C5) in the 40-50

ppm range.- Signals for the other alkyl carbons.

Infrared (IR) Spectroscopy

- Broad O-H stretching band around 3300-3500

cm⁻¹.- C-H stretching bands around 2850-3000

cm⁻¹.- C-O stretching band around 1050-1150

cm⁻¹.- C-Br stretching band in the fingerprint

region (500-600 cm⁻¹).

Mass Spectrometry

- Molecular ion peak (M⁺) would be weak or

absent.- Characteristic isotopic pattern for

bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).-

Fragmentation patterns involving loss of H₂O,

Br, and cleavage of the C-C bond adjacent to

the functional groups.

Potential Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of 5-Bromooctan-4-ol are not

published. However, a plausible synthetic route and a general protocol for a typical reaction are

outlined below.

Synthesis of 5-Bromooctan-4-ol
A likely synthesis would involve the reduction of 5-Bromooctan-4-one.

Reaction: 5-Bromooctan-4-one + NaBH₄ → 5-Bromooctan-4-ol

Experimental Workflow:
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Dissolve 5-Bromooctan-4-one in Methanol

Cool solution to 0°C in an ice bath

Slowly add Sodium Borohydride (NaBH4) in portions

Stir the reaction mixture at 0°C for 1 hour

Quench the reaction with dilute HCl

Extract the product with an organic solvent (e.g., Diethyl Ether)

Wash the organic layer with brine

Dry the organic layer over anhydrous MgSO4

Remove the solvent under reduced pressure

Purify the crude product by column chromatography

Characterize the purified 5-Bromooctan-4-ol

Click to download full resolution via product page

A plausible experimental workflow for the synthesis of 5-Bromooctan-4-ol.
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General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for reacting 5-Bromooctan-4-ol with a nucleophile,

for example, sodium azide (NaN₃).

Reaction: 5-Bromooctan-4-ol + NaN₃ → 5-Azidooctan-4-ol

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 5-Bromooctan-4-ol (1 equivalent) in a suitable polar aprotic solvent

such as dimethylformamide (DMF).

Addition of Nucleophile: Add sodium azide (1.2 equivalents) to the solution.

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction

progress by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into

water.

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel.

Conclusion and Future Directions
While direct experimental data on 5-Bromooctan-4-ol is scarce, this guide provides a

theoretical framework for understanding its properties and reactivity. The presence of two

adjacent functional groups makes it an interesting target for further synthetic and mechanistic

studies. Future research should focus on the stereoselective synthesis of its various

stereoisomers and the exploration of their differential reactivity. Furthermore, computational

studies could provide deeper insights into its conformational preferences and reaction

energetics. For drug development professionals, the lipophilic nature and the presence of a
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halogen atom suggest that this molecule and its derivatives could be explored for their potential

biological activities, warranting further investigation.

To cite this document: BenchChem. [In-depth Technical Guide on 5-Bromooctan-4-ol: A
Theoretical Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15460786#theoretical-studies-on-5-bromooctan-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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